5-Fluoro-6-(trifluoromethyl)nicotinonitrile
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Overview
Description
5-Fluoro-6-(trifluoromethyl)nicotinonitrile is an organic compound with the chemical formula C7H2F4N2 It is a derivative of nicotinonitrile, characterized by the presence of fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoro-6-(trifluoromethyl)pyridine with a suitable nitrile source under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of 5-Fluoro-6-(trifluoromethyl)nicotinonitrile may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pressures, and the use of specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
5-Fluoro-6-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to various targets. These interactions can influence biological processes and chemical reactions, making the compound valuable for research and development .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-fluoro-nicotinonitrile: Similar in structure but with a bromine atom instead of a trifluoromethyl group.
5-Fluoro-6-(trifluoromethyl)pyridine-3-nitrile: A closely related compound with slight structural variations.
Uniqueness
5-Fluoro-6-(trifluoromethyl)nicotinonitrile is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity. These features make it particularly useful in various research applications and distinguish it from other similar compounds .
Properties
IUPAC Name |
5-fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4N2/c8-5-1-4(2-12)3-13-6(5)7(9,10)11/h1,3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJJRYVCFVSJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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